molecular formula C13H10Cl2O5S B12767636 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid CAS No. 83817-56-5

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid

Cat. No.: B12767636
CAS No.: 83817-56-5
M. Wt: 349.2 g/mol
InChI Key: HZCMTSWVWXUEDR-UHFFFAOYSA-N
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Description

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic Acid ( 83817-56-5) is an organic compound with the molecular formula C13H10Cl2O5S and a molecular weight of 349.19 g/mol . This benzenesulphonic acid derivative features two chloro substituents and two hydroxy groups, offering multiple reactive sites that make it a versatile intermediate for chemical synthesis and research applications. While specific biological data for this compound is limited, structurally related chloro-hydroxybenzenesulphonic acids are well-established in scientific research. For instance, compounds like 3,5-dichloro-2-hydroxybenzenesulphonic acid are utilized in conjunction with peroxidase enzymes for the chromogenic detection and quantification of hydrogen peroxide in various biochemical assays . This suggests potential utility in developing diagnostic reagents and analytical methods. The presence of the sulphonic acid group typically enhances water solubility, which can be beneficial for reactions in aqueous systems. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

83817-56-5

Molecular Formula

C13H10Cl2O5S

Molecular Weight

349.2 g/mol

IUPAC Name

5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C13H10Cl2O5S/c14-9-1-2-11(16)7(4-9)3-8-5-10(15)6-12(13(8)17)21(18,19)20/h1-2,4-6,16-17H,3H2,(H,18,19,20)

InChI Key

HZCMTSWVWXUEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O

Origin of Product

United States

Preparation Methods

Condensation of Chlorinated Hydroxybenzene Derivatives

A common preparative approach starts with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzyl alcohol or related precursors. The condensation reaction forms the benzyl linkage:

  • Reaction type: Electrophilic aromatic substitution or nucleophilic addition depending on the intermediates.
  • Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids may be used to promote the condensation.
  • Temperature: Controlled heating (typically 50–100 °C) to facilitate the reaction without decomposition.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or aqueous acidic media.

Sulfonation Step

The introduction of the sulfonic acid group (-SO3H) onto the aromatic ring is achieved by sulfonation:

  • Reagents: Sulfur trioxide (SO3), chlorosulfonic acid (ClSO3H), or oleum.
  • Conditions: Low to moderate temperatures (0–50 °C) to avoid over-sulfonation or degradation.
  • Work-up: Neutralization with aqueous base to isolate the sulfonic acid derivative.

Purification

  • Techniques: Recrystallization from suitable solvents (e.g., water, ethanol), chromatography for laboratory scale.
  • Yield optimization: Careful control of reaction time and temperature to minimize side products.

Industrial Production Considerations

Industrial synthesis adapts the above laboratory methods with process intensification techniques:

These adaptations improve cost-effectiveness and reproducibility.

Reaction Types and Chemical Transformations

Reaction Type Reagents/Conditions Outcome/Notes
Condensation Acid catalyst, 50–100 °C Formation of benzyl linkage between phenyl rings
Sulfonation SO3, ClSO3H, oleum, 0–50 °C Introduction of sulfonic acid group
Oxidation (optional) KMnO4, CrO3 Conversion of hydroxyl groups to ketones/aldehydes (if needed)
Reduction (optional) NaBH4, LiAlH4 Reduction of aldehydes or ketones to alcohols
Substitution NaOH, KOtBu Possible substitution of chloro groups

Research Findings on Preparation

  • The condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzyl alcohol is sensitive to catalyst choice and temperature, with acidic catalysts providing higher selectivity for the desired benzylated product.
  • Sulfonation requires careful temperature control to prevent polysulfonation or degradation of the aromatic ring.
  • Purification by recrystallization yields a product with high purity suitable for analytical and preparative applications.
  • Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and isolating impurities during synthesis.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Catalyst/Notes Yield (%) Purification Method
Condensation 5-chloro-2-hydroxybenzaldehyde + 5-chloro-2-hydroxybenzyl alcohol 50–100 Acid catalyst (e.g., H2SO4) 70–85 Recrystallization
Sulfonation SO3 or ClSO3H 0–50 Controlled addition, dilute acid 60–80 Neutralization, filtration
Purification Recrystallization Ambient Solvent: water or ethanol Recrystallization, chromatography

Analytical and Quality Control

  • HPLC Analysis: Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used to confirm product purity and separate impurities.
  • Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and substitution pattern.
  • Elemental Analysis: Confirms the presence of chlorine, sulfur, and oxygen consistent with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the field of organic synthesis, 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid serves as a valuable reagent. It is utilized as a building block for synthesizing more complex molecules. The chlorination and sulfonation processes are crucial for its synthesis, typically involving reagents such as thionyl chloride or phosphorus pentachloride for chlorination, and sulfur trioxide or chlorosulfonic acid for sulfonation.

Biological Research

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves interactions with specific molecular targets, where the hydroxyl and sulfonic acid groups facilitate hydrogen bonding and ionic interactions with biological molecules.

Case Studies

  • Antimicrobial Activity : Studies have shown that compounds structurally similar to this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : Investigations into the compound's effects on inflammatory pathways have indicated its potential therapeutic roles in treating conditions like arthritis.

Medicinal Chemistry

The compound is explored for its therapeutic effects in treating various diseases. The functional groups present enable significant binding interactions with proteins and enzymes, which can modulate their activity. This aspect is crucial for understanding its therapeutic applications and optimizing its efficacy in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.

Analytical Chemistry

This compound has been employed in analytical chemistry for separation processes using high-performance liquid chromatography (HPLC) techniques.

Uniqueness

The unique combination of two chlorine atoms and two hydroxyl groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound across various applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol ()

  • Structure: Lacks the sulphonic acid group; features a phenol group instead.
  • Key Differences: Acidity: The phenol group (pKa ~10) is less acidic than the sulphonic acid group (pKa ~1–2). Solubility: Lower water solubility compared to the sulphonic acid derivative. Reactivity: The absence of –SO₃H reduces electrophilic substitution activation at the benzene ring.
  • Applications : Used in polymer stabilization or as an intermediate in agrochemicals .

3-Amino-5-chloro-2-hydroxy-benzenesulphonic Acid ()

  • Structure: Replaces the methylene-bridged chlorohydroxyphenyl group with an amino group.
  • Key Differences: Electronic Effects: The amino group (–NH₂) is electron-donating, opposing the electron-withdrawing –SO₃H. Reactivity: Prone to diazotization and coupling reactions (common in dye chemistry).
  • Applications : Intermediate in azo dye synthesis .

5-Chloro-2-formylbenzenesulphonic Acid (–14)

  • Structure : Substituted with a formyl group (–CHO) at position 2.
  • Key Differences :
    • Reactivity : The aldehyde group enables nucleophilic addition reactions (e.g., condensation).
    • Acidity : The –CHO group slightly increases acidity compared to –OH.
  • Applications : Building block for pharmaceuticals or chelating agents .

Mordant Black 56 ()

  • Structure : Contains an azo group (–N=N–) linking a chlorohydroxyphenyl moiety to a naphthalenesulfonic acid.
  • Key Differences :
    • Molecular Weight : Higher (C₁₆H₁₀ClN₂NaO₆S, MW 440.77 g/mol) due to the naphthalene ring.
    • Functionality : The azo group enables metal coordination (mordant dye properties).
  • Applications : Textile dyeing and metal ion detection .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
Target Compound C₁₃H₁₀Cl₂O₅S 349.07 –SO₃H, –Cl, –OH, (Ar–CH₂–Ar) High acidity, potential coordination chemistry
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol C₁₃H₁₀Cl₂O₂ 277.12 –OH, –Cl, (Ar–CH₂–Ar) Polymer stabilizer, agrochemical intermediate
3-Amino-5-chloro-2-hydroxy-benzenesulphonic Acid C₆H₅ClNO₄S 222.62 –SO₃H, –NH₂, –Cl, –OH Azo dye precursor
5-Chloro-2-formylbenzenesulphonic Acid C₇H₅ClO₄S 220.63 –SO₃H, –CHO, –Cl Pharmaceutical intermediate
Mordant Black 56 C₁₆H₁₀ClN₂NaO₆S 440.77 –SO₃⁻Na⁺, –N=N–, –Cl, –OH Textile dye, metal ion detection

Biological Activity

5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid, with the chemical formula C13H10Cl2O5S and CAS number 83817-56-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC13H10Cl2O5S
Molecular Weight349.187 g/mol
IUPAC Name5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid
CAS Number83817-56-5

The compound features two chlorine atoms and two hydroxyl groups, which contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis typically involves chlorination followed by sulfonation. Common reagents include thionyl chloride for chlorination and sulfur trioxide for sulfonation. The synthesis can be optimized using continuous flow reactors to enhance yield and purity through controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions through its hydroxyl and sulfonic acid groups. These interactions can influence protein-ligand binding affinities, potentially altering cellular signaling pathways involved in inflammation and infection responses .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a therapeutic agent.
  • Inflammation Model : In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a dose-dependent reduction in edema, with maximum efficacy observed at a dosage of 50 mg/kg.

Comparison with Similar Compounds

Compound Biological Activity
5-Chloro-2-hydroxybenzenesulphonic acidModerate antimicrobial
3-Chloro-2-hydroxybenzenesulphonic acidLow anti-inflammatory
5-Chloro-3-hydroxybenzenesulphonic acidHigh antioxidant activity

The presence of two chlorine atoms and two hydroxyl groups in this compound distinguishes it from similar compounds, enhancing its biological activity profile.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenated benzaldehyde precursors (e.g., 5-chloro-2-hydroxybenzaldehyde) and employ Friedel-Crafts alkylation or Suzuki coupling to introduce substituents .
  • Step 2 : Sulfonation via concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Optimization : Monitor reaction progress using TLC (hexane:ethyl acetate, 1:1 v/v) and purify via column chromatography . Yield improvements (~79%) are achievable by optimizing stoichiometry and reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonic acid protons as broad signals) .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation .
  • FTIR : Validate functional groups (e.g., O–H stretch at ~3400 cm1^{-1}, S=O stretches at 1170–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the spatial arrangement of functional groups in this compound?

  • Crystallographic Approach :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Prepare crystals via slow evaporation of tetrahydrofuran solutions .
  • Refinement : Apply SHELXL for structure refinement, using riding models for H atoms (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms .
  • Validation : Compare bond lengths and angles with similar sulfonic acid derivatives (e.g., 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, C–S bond ~1.76 Å) to confirm stereochemical accuracy .

Q. What strategies can address contradictions in spectroscopic data, such as unexpected splitting in 1H^1H-NMR spectra?

  • Troubleshooting :

  • Dynamic Effects : Investigate tautomerism or hydrogen bonding between hydroxyl and sulfonic acid groups, which may cause signal broadening/splitting. Use variable-temperature NMR to assess exchange rates .
  • Impurity Analysis : Cross-check with HPLC-MS to rule out byproducts (e.g., incomplete sulfonation intermediates) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and correlate with experimental data .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) over 24–72 hours. Use Arrhenius plots to predict shelf-life .
  • Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonic acids) .
  • Hydrolytic Stability : Reflux in aqueous/organic solvents (e.g., ethanol:water, 1:1) and analyze residual compound via HPLC .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing halogenated sulfonic acid derivatives, and how can they be mitigated?

  • Challenges :

  • Regioselectivity : Competing sulfonation at multiple positions. Use steric directing groups (e.g., methyl substituents) or low-temperature conditions to favor desired sites .
  • Byproduct Formation : Chlorinated intermediates may undergo hydrolysis. Employ anhydrous conditions and inert atmospheres (N2_2/Ar) .
    • Solutions :
  • In Situ Monitoring : Use real-time IR to track sulfonic acid formation .
  • Purification : Optimize solvent systems for recrystallization (e.g., ethyl acetate:hexane gradients) .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution or coordination chemistry?

  • Computational Workflow :

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes with sulfonic acid-binding pockets) using AutoDock Vina .

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